molecular formula C12H13FO4 B1442132 3-(3-Fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[3.2.1]octan-3-OL CAS No. 1313254-77-1

3-(3-Fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[3.2.1]octan-3-OL

Cat. No. B1442132
M. Wt: 240.23 g/mol
InChI Key: JMYGBFCVBIBNMP-UHFFFAOYSA-N
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Description

“3-(3-Fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[3.2.1]octan-3-OL” is a chemical compound with the CAS Number: 1313254-77-1 . It has a molecular weight of 240.23 and its IUPAC name is (1R,3R,5S)-3-(3-fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[3.2.1]octan-3-ol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13FO4/c13-8-1-7(2-9(14)3-8)12(15)4-10-6-16-11(5-12)17-10/h1-3,10-11,14-15H,4-6H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

1. Synthesis of Tropane Alkaloids

  • Summary of Application : The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
  • Methods of Application : The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
  • Results or Outcomes : This methodology has led to the synthesis of tropane alkaloids, which have shown a wide array of interesting biological activities .

2. Nematicidal Activity

  • Summary of Application : Novel 2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-ones derived from 5-HT3 receptor antagonists hexahydroazepinylbenzamides were designed and synthesized through isocyanide insertion reaction . These compounds were evaluated against pinewood nematodes B. xylophilus and root-knot nematodes M. incognita .
  • Methods of Application : The compounds were synthesized through isocyanide insertion reaction .
  • Results or Outcomes : Good lethal rate (75%) for 3-(tert-butylimino)-5-chloro-2-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3-dihydro-1H-isoindol-1-one and serious nervous curl effect against pinewood nematodes B. xylophilus were observed at 10 mg/l . The inhibition activities of 3-[(4-methoxyphenyl)imino]-2-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3-dihydro-1H-isoindol-1-one against root-knot nematodes M. incognita were 84% at 160 mg/l and 60% at 20 mg/l for in vitro test and test tube test, respectively .

Safety And Hazards

The compound has several hazard statements: H302, H315, and H319 . This means it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation. The precautionary statements are P305+P351+P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

3-(3-fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[3.2.1]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO4/c13-8-1-7(2-9(14)3-8)12(15)4-10-6-16-11(5-12)17-10/h1-3,10-11,14-15H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYGBFCVBIBNMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COC(O2)CC1(C3=CC(=CC(=C3)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[3.2.1]octan-3-OL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[3.2.1]octan-3-OL
Reactant of Route 2
3-(3-Fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[3.2.1]octan-3-OL
Reactant of Route 3
3-(3-Fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[3.2.1]octan-3-OL
Reactant of Route 4
Reactant of Route 4
3-(3-Fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[3.2.1]octan-3-OL
Reactant of Route 5
3-(3-Fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[3.2.1]octan-3-OL
Reactant of Route 6
3-(3-Fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[3.2.1]octan-3-OL

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